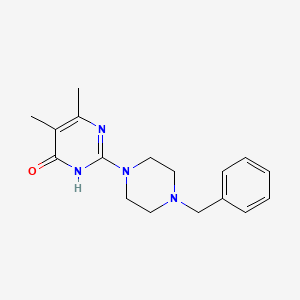
2-(4-benzyl-1-piperazinyl)-5,6-dimethyl-4(3H)-pyrimidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-benzyl-1-piperazinyl)-5,6-dimethyl-4(3H)-pyrimidinone, commonly known as BPIP, is a pyrimidinone derivative that has been extensively studied for its potential use in various scientific research applications. BPIP has shown promise as a tool for investigating the physiological and biochemical effects of certain compounds, as well as for studying the mechanisms of action of various drugs.
作用机制
The exact mechanism of action of BPIP is not fully understood, but it is believed to act as a dopamine D2 receptor antagonist. BPIP has also been shown to have affinity for a number of other receptors, including the serotonin 5-HT1A receptor and the adrenergic α1 receptor.
Biochemical and Physiological Effects:
BPIP has been shown to have a number of biochemical and physiological effects, including the ability to modulate dopamine receptor activity in the brain. BPIP has also been shown to have anxiolytic effects in animal models, and may have potential as a treatment for anxiety disorders.
实验室实验的优点和局限性
One advantage of using BPIP in lab experiments is its high selectivity for dopamine receptors, which allows for more precise investigation of the effects of certain compounds on these receptors. However, one limitation of using BPIP is its relatively low affinity for dopamine receptors compared to other commonly used dopamine receptor antagonists, such as haloperidol.
未来方向
There are a number of potential future directions for research involving BPIP. One area of interest is the use of BPIP as a tool for investigating the role of dopamine receptors in various disease states, including schizophrenia, Parkinson's disease, and addiction. Another potential direction is the development of new compounds based on the structure of BPIP, with the goal of improving its selectivity and affinity for dopamine receptors. Additionally, further investigation into the mechanisms of action of BPIP may provide insights into the development of new drugs for various neurological and psychiatric disorders.
合成方法
BPIP can be synthesized using a variety of methods, including the reaction of 4-benzylpiperazine with 2,4-pentanedione in the presence of a base such as sodium ethoxide or potassium carbonate. Other methods of synthesis have also been reported, including the use of N-methylpiperazine as a starting material.
科学研究应用
BPIP has been used in a number of scientific research applications, including as a tool for investigating the effects of certain drugs on the central nervous system. For example, BPIP has been used to study the effects of various antipsychotic drugs on dopamine receptors in the brain. BPIP has also been used as a tool for studying the mechanisms of action of certain compounds, including the anti-cancer drug bortezomib.
属性
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-4,5-dimethyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-13-14(2)18-17(19-16(13)22)21-10-8-20(9-11-21)12-15-6-4-3-5-7-15/h3-7H,8-12H2,1-2H3,(H,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLELGFHIAQNRGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(NC1=O)N2CCN(CC2)CC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-chloro-2-(5-ethyl-2-thienyl)-4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B5969531.png)
![3-allyl-5-{[5-(2-methyl-4-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5969540.png)
![ethyl 4-{1-[4-(4-hydroxy-1-butyn-1-yl)benzyl]-3-piperidinyl}-1-piperazinecarboxylate](/img/structure/B5969545.png)
![7-(diphenylacetyl)-2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B5969553.png)
![N-[1-(2-pyridinyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B5969555.png)
![1'-isopropyl-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-1,4'-bipiperidine](/img/structure/B5969571.png)
![3-(4-chlorophenyl)-N-[(1-methyl-1H-imidazol-2-yl)methyl]-3-phenylpropanamide](/img/structure/B5969576.png)
![5-(diethylamino)-2-({[3-(2-furyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B5969577.png)
![2-[(4-hydroxy-2-quinazolinyl)thio]-1-(4-methoxy-3-methylphenyl)ethanone](/img/structure/B5969581.png)
![N-{2-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-3-carboxamide](/img/structure/B5969589.png)

![2-(4-morpholinyl)-5-nitro-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5969601.png)
![3-(2-chlorobenzyl)-2-mercapto-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5969624.png)
![N-[2-(3-chlorophenyl)ethyl]-2-ethylbutanamide](/img/structure/B5969641.png)